molecular formula C20H17N3O2S B2583378 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941898-65-3

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2583378
CAS No.: 941898-65-3
M. Wt: 363.44
InChI Key: DOVKCRSCCUIZQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a four-step process, which includes the reaction of substituted Isatin with 2-substitude-N-(4-phenylthiazol-2-yl) acetamide in glacial acetic acid .

Scientific Research Applications

Synthesis and Activity in Pharmaceuticals

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, a derivative of thiazole, has been a subject of research for its potential applications in pharmaceuticals. Studies have explored its synthesis and evaluated its activity as a nonsteroidal anti-inflammatory drug. For instance, Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which showed anti-inflammatory activity across certain concentration ranges (Lynch et al., 2006).

Antimicrobial Properties

The antimicrobial properties of thiazole derivatives have been extensively studied. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrating potent antimicrobial activity against various pathogenic strains (Bikobo et al., 2017).

Anticancer Potential

Several studies have investigated the anticancer potential of thiazole derivatives. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antiproliferative and Anti-HIV Activities

The antiproliferative and anti-HIV activities of thiazole derivatives have also been a research focus. Al-Soud et al. (2010) synthesized N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, showing remarkable effects on certain human cancer cell lines (Al-Soud et al., 2010).

Antifungal Agents

The potential of thiazole derivatives as antifungal agents has been explored. Narayana et al. (2004) prepared various 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides and screened them for antifungal activity, indicating their potential use in antifungal medications (Narayana et al., 2004).

Mechanism of Action

Target of Action

The primary target of the compound N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is acetylcholine esterase (AChE). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic transmission .

Biochemical Pathways

By inhibiting AChE, this compound affects the cholinergic pathway. This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory processing. The increased availability of acetylcholine due to AChE inhibition can therefore have various downstream effects, depending on the specific physiological context .

Result of Action

The molecular effect of this compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels. On a cellular level, this can enhance cholinergic transmission, affecting various physiological processes .

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18(23-11-10-14-6-4-5-9-17(14)23)12-16-13-26-20(21-16)22-19(25)15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVKCRSCCUIZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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